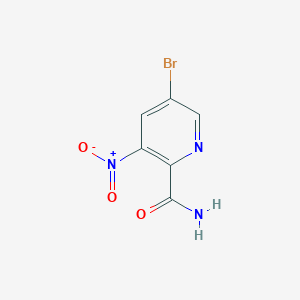

5-Bromo-3-nitropyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-3-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFOXVHWINGUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736666 | |

| Record name | 5-Bromo-3-nitropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412035-35-9 | |

| Record name | 5-Bromo-3-nitropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 5-Bromo-3-nitropyridine-2-carboxamide A Comprehensive Resource for Researchers and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative characterized by the presence of bromo, nitro, and carboxamide functional groups. This unique arrangement of reactive sites makes it a compound of significant interest for synthetic chemists, particularly within the fields of medicinal chemistry and materials science. Its structural complexity allows for a variety of chemical transformations, positioning it as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a detailed overview of its chemical properties, a proposed synthetic pathway, potential applications derived from its chemical reactivity, and essential safety and handling protocols.

This compound is identified by the CAS Number 412035-35-9 [1]. The molecule incorporates a pyridine ring, a cornerstone of many biologically active compounds, functionalized with groups that offer distinct chemical reactivity. The bromine atom serves as a handle for cross-coupling reactions, the nitro group can be readily reduced to an amine, and the carboxamide group provides hydrogen bonding capabilities and a site for further modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 412035-35-9 | [1] |

| Molecular Formula | C₆H₄BrN₃O₃ | [1] |

| Molecular Weight | 246.02 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Bromo-3-nitropicolinamide, 5-Bromo-3-nitro-pyridine-2-carboxylic acid amide | [1] |

| Appearance | Solid | [1] |

| InChI Key | OTFOXVHWINGUKW-UHFFFAOYSA-N | [1] |

Synthesis and Reaction Mechanism

Proposed Synthetic Workflow

The proposed two-step synthesis involves the nitration of a commercially available starting material followed by the conversion of the resulting carboxylic acid to the primary amide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Bromo-3-nitropyridine-2-carboxylic Acid

This step is based on standard electrophilic aromatic substitution protocols for pyridine rings, where a strong acid mixture is used to generate the nitronium ion (NO₂⁺) electrophile.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5°C), slowly add 5-bromopyridine-2-carboxylic acid to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Reaction Execution: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently heat to 50-60°C for an additional hour to ensure the reaction goes to completion.[4][5]

-

Work-up and Isolation: Cool the reaction mixture and carefully pour it over crushed ice. The acidic solution is then neutralized with a base (e.g., concentrated sodium hydroxide solution) until a precipitate forms.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol or ethyl acetate to yield pure 5-Bromo-3-nitropyridine-2-carboxylic acid.[6]

Step 2: Synthesis of this compound

This step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an ammonia source.

-

Activation of Carboxylic Acid: Suspend the 5-Bromo-3-nitropyridine-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF. Add thionyl chloride or oxalyl chloride dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

Amidation: Cool the reaction mixture to 0°C. Slowly add the acyl chloride solution to a stirred, cooled solution of concentrated ammonium hydroxide.

-

Isolation and Purification: Stir the mixture for 1-2 hours, allowing it to warm to room temperature. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Applications in Research and Drug Development

The utility of this compound lies in its potential as a versatile intermediate for constructing complex molecules. Its three distinct functional groups offer orthogonal reactivity, allowing for sequential and selective modifications.

Caption: Key reactive sites and potential transformations.

-

Scaffold for Medicinal Chemistry: The pyridine core is a common motif in pharmaceuticals. The bromo group at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[7] This is a cornerstone strategy in drug discovery for exploring structure-activity relationships (SAR).

-

Precursor to Diaminopyridines: The nitro group can be selectively reduced to an amino group using standard conditions (e.g., iron in acidic medium, tin(II) chloride).[5] The resulting 5-bromo-3-aminopyridine-2-carboxamide would be a highly functionalized intermediate, and further reduction of the bromo group could lead to 3-aminopicolinamide derivatives, which are valuable in synthesizing novel heterocyclic systems.[8][9]

-

Building Block for Agrochemicals: Similar to pharmaceuticals, the development of novel herbicides and pesticides often relies on highly functionalized heterocyclic intermediates. The reactivity of this compound makes it a candidate for creating new agrochemical scaffolds.[9]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach to safety is required, drawing guidance from the SDS of structurally related and potentially hazardous compounds, such as other brominated nitropyridines.[10][11][12]

Table 2: Hazard and Precautionary Information (Inferred)

| Hazard Category | Statement | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[10][12] | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[11][12] |

| Skin Irritation | Causes skin irritation.[10] | P264: Wash skin thoroughly after handling.[12] |

| Eye Irritation | Causes serious eye irritation.[10][12] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[11][13]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12]

-

Handling: Avoid generating dust.[10][13] Use appropriate tools for weighing and transferring the solid. Keep containers tightly closed when not in use.[10]

-

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[10][11]

-

Inhalation: Move the individual to fresh air.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[10][11]

-

In all cases of significant exposure, seek immediate medical attention.[11]

-

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][13]

Conclusion

This compound represents a promising, highly functionalized building block for advanced chemical synthesis. While detailed studies on its direct applications are emerging, its molecular architecture provides a versatile platform for creating novel compounds in drug discovery and materials science. The strategic placement of its bromo, nitro, and carboxamide groups allows for a wide range of chemical modifications, making it a valuable tool for researchers aiming to construct complex molecular targets. Adherence to strict safety protocols, inferred from related compounds, is essential when handling this reactive intermediate.

References

-

5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID CAS#: 954240-89-2. ChemWhat. [Link]

-

5-Bromo-3-nitropyridine-2-carboxylic acid. PubChem. [Link]

-

Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Geshem. [Link]

-

The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Geshem. [Link]

-

2-Amino-5-bromo-3-nitropyridine. PubChem. [Link]

-

2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

-

The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Geshem. [Link]

-

Unlocking Innovation: The Applications of 2-Bromo-5-nitropyridine in Drug Discovery and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 5-Bromo-3-nitropyridine-2-carboxylic acid | C6H3BrN2O4 | CID 45790029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID(954240-89-2) 1H NMR spectrum [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-3-nitropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-nitropyridine-2-carboxamide is a halogenated and nitrated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro and bromo groups with the carboxamide functionality on the pyridine scaffold, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of the molecular structure of this compound, including a detailed exploration of its synthesis, predicted structural characteristics, and a thorough spectroscopic characterization. By leveraging comparative data from closely related analogues, this document offers valuable insights for researchers working with this and similar molecular frameworks.

Introduction

Substituted pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their presence in numerous natural products and their ability to engage in a wide range of biological interactions. The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and hydrogen bonding capacity, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

This compound, with its distinct substitution pattern, presents a compelling case for investigation. The bromine atom at the 5-position can serve as a handle for further functionalization through cross-coupling reactions, while the nitro group at the 3-position significantly influences the electronic nature of the ring, making it more susceptible to nucleophilic attack. The carboxamide group at the 2-position provides a key site for hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. This guide aims to provide a detailed understanding of the molecular architecture of this compound, which is essential for its rational application in drug design and development.

Synthesis and Reactivity

While a direct, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established chemical transformations of related compounds. A logical approach involves the synthesis of the corresponding 2-carbonitrile precursor followed by its controlled hydrolysis to the desired 2-carboxamide.

A potential synthetic pathway is outlined below:

Experimental Protocol: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile

This protocol is adapted from a known procedure for the synthesis of the carbonitrile precursor[1][2].

-

To a stirred solution of 2,5-dibromo-3-nitropyridine (88.68 mmol) in propionitrile (100 mL), add copper(I) cyanide (CuCN) (97.55 mmol).

-

Heat the reaction mixture to 90°C and maintain for 17 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash twice with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield 5-bromo-3-nitropyridine-2-carbonitrile as a yellow solid.

Experimental Protocol: Hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile to this compound

The controlled hydrolysis of nitriles to amides can be achieved under acidic or basic conditions. The choice of conditions is crucial to prevent over-hydrolysis to the carboxylic acid.

Acid-Catalyzed Hydrolysis:

-

Carefully dissolve 5-bromo-3-nitropyridine-2-carbonitrile in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

-

Stir the mixture at this temperature for a specified period, monitoring the reaction by TLC.

-

Slowly pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Base-Catalyzed Hydrolysis (using hydrogen peroxide):

-

Dissolve 5-bromo-3-nitropyridine-2-carbonitrile in a suitable solvent such as ethanol or acetone.

-

Add a basic solution (e.g., aqueous sodium hydroxide or potassium carbonate) followed by the dropwise addition of hydrogen peroxide (30% solution).

-

Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Recrystallization from a suitable solvent system can be performed for further purification.

Molecular Structure Analysis

Predicted Molecular Geometry

The pyridine ring is expected to be essentially planar. The substituents at positions 2, 3, and 5 will influence the bond lengths and angles within the ring due to their electronic and steric effects. The strong electron-withdrawing nature of the nitro group at the 3-position is expected to shorten the adjacent C-C and C-N bonds within the pyridine ring. The carboxamide group at the 2-position may exhibit some degree of twisting out of the plane of the pyridine ring to minimize steric hindrance with the adjacent nitro group.

Table 1: Predicted Bond Lengths and Angles (Based on Analogous Structures)

| Bond/Angle | Predicted Value | Rationale |

|---|---|---|

| C2-C(O)NH2 | ~1.50 Å | Standard single bond length between sp2 carbons. |

| C=O | ~1.24 Å | Typical double bond length for a carbonyl group in an amide. |

| C-N (amide) | ~1.33 Å | Partial double bond character due to resonance. |

| C3-NO2 | ~1.45 Å | Single bond between an aromatic carbon and a nitro group. |

| C5-Br | ~1.90 Å | Standard single bond length for an aromatic C-Br bond. |

| ∠C2-C3-N(O2) | ~120° | Expected bond angle for sp2 hybridized carbons. |

| ∠C4-C5-Br | ~120° | Expected bond angle for sp2 hybridized carbons. |

Intermolecular Interactions and Crystal Packing

In the solid state, the molecular packing of this compound is anticipated to be dominated by hydrogen bonding and halogen bonding interactions. The amide group, with its N-H protons and carbonyl oxygen, is a prime candidate for forming strong intermolecular hydrogen bonds, likely leading to the formation of dimeric or polymeric structures. The bromine atom can participate in halogen bonding with the nitro group's oxygen atoms or the pyridine nitrogen of adjacent molecules. Pi-pi stacking interactions between the electron-deficient pyridine rings are also possible.

Spectroscopic Characterization

The structural features of this compound can be elucidated through a combination of spectroscopic techniques. The following sections provide predicted spectroscopic data based on the analysis of similar compounds.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the nitro, bromo, and carboxamide groups will cause these protons to be deshielded, appearing at a relatively high chemical shift (downfield).

Table 2: Predicted 1H NMR Chemical Shifts

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| H-4 | 8.8 - 9.0 | d | ~2-3 Hz | Deshielded by the adjacent nitro group and meta to the bromine. |

| H-6 | 8.6 - 8.8 | d | ~2-3 Hz | Deshielded by the pyridine nitrogen and meta to the nitro group. |

| NH2 | 7.5 - 8.5 | br s | - | Broad signal due to quadrupolar relaxation and exchange; chemical shift is solvent dependent. |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the pyridine carbons will be significantly influenced by the attached substituents.

Table 3: Predicted 13C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O | 165 - 170 | Typical range for an amide carbonyl carbon. |

| C-2 | 148 - 152 | Attached to the electron-withdrawing carboxamide and adjacent to the nitro group. |

| C-3 | 145 - 150 | Attached to the strongly electron-withdrawing nitro group. |

| C-4 | 135 - 140 | Influenced by the adjacent nitro and bromo groups. |

| C-5 | 115 - 120 | Attached to the bromine atom. |

| C-6 | 150 - 155 | Adjacent to the pyridine nitrogen. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm-1) | Vibration | Functional Group |

|---|---|---|

| 3400 - 3100 | N-H stretch | Amide (NH2) |

| 1680 - 1650 | C=O stretch (Amide I) | Amide |

| 1620 - 1580 | N-H bend (Amide II) | Amide |

| 1550 - 1500 | Asymmetric NO2 stretch | Nitro group |

| 1360 - 1300 | Symmetric NO2 stretch | Nitro group |

| 1600 - 1450 | C=C and C=N stretches | Pyridine ring |

| ~1100 | C-Br stretch | Bromo group |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of approximately equal intensity, corresponding to the 79Br and 81Br isotopes.

Table 5: Predicted Key Mass Spectral Fragments

| m/z | Fragment | Rationale |

|---|---|---|

| 246/248 | [M]+• | Molecular ion peak (containing 79Br/81Br). |

| 200/202 | [M - NO2]+• | Loss of the nitro group. |

| 167 | [M - Br]+ | Loss of the bromine atom. |

| 121 | [M - Br - NO2]+ | Subsequent loss of the nitro group. |

Applications in Drug Discovery

The structural motifs present in this compound are found in a variety of biologically active compounds. The pyridine core is a well-established pharmacophore, and the specific arrangement of substituents in this molecule offers several advantages for drug design:

-

Scaffold for Library Synthesis: The bromine atom at the 5-position is a versatile handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of compound libraries for high-throughput screening.

-

Modulation of Physicochemical Properties: The nitro and bromo groups are strongly electron-withdrawing, which can be used to modulate the pKa of the pyridine nitrogen and the overall electronic properties of the molecule. This can influence its binding affinity to target proteins and its ADME (absorption, distribution, metabolism, and excretion) properties.

-

Hydrogen Bonding Interactions: The carboxamide group is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzymes and receptors.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in the field of medicinal chemistry. While direct experimental data on its molecular structure is limited, a comprehensive understanding of its key features can be derived from the analysis of related compounds and fundamental chemical principles. This technical guide has provided a detailed overview of its plausible synthesis, predicted molecular geometry, and a thorough spectroscopic characterization. The insights presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel pyridine-based compounds for drug discovery and other applications.

References

-

PubChem. 5-Bromo-3-nitropyridine-2-carboxylic acid. [Link]

-

PubChem. 5-Bromo-3-nitropyridine-2-carbonitrile. [Link]

-

NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-3-nitropyridine-2-carboxamide for Research and Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3-nitropyridine-2-carboxamide, a key heterocyclic intermediate for professionals in chemical synthesis and pharmaceutical development. We will delve into its core physicochemical properties, reactivity profile, and practical applications, grounding our discussion in established chemical principles to provide actionable insights for laboratory and industrial settings.

Core Physicochemical & Structural Characteristics

This compound (CAS No. 412035-35-9) is a substituted pyridine derivative featuring a unique arrangement of functional groups that dictate its chemical behavior.[1][2] The presence of a bromine atom, a strongly electron-withdrawing nitro group, and a carboxamide moiety on the pyridine scaffold makes it a versatile building block in organic synthesis.

The molecule's structure is characterized by a pyridine ring substituted at the C2, C3, and C5 positions. The nitro group at C3 significantly lowers the electron density of the aromatic system, activating it for certain nucleophilic reactions. The carboxamide at C2 and the bromine at C5 provide key reactive sites for molecular elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 412035-35-9 | [1][2] |

| Molecular Formula | C₆H₄BrN₃O₃ | [1] |

| Molecular Weight | 246.02 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage Temperature | Recommended at -20°C |[1] |

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported in public literature. However, data from close structural analogs, such as 5-Bromo-3-nitropyridine-2-carbonitrile, show a melting point in the range of 101-106 °C.[3][4] Researchers should perform their own characterization to determine these values empirically.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by the interplay of its three key functional groups. Understanding these relationships is crucial for designing effective synthetic strategies.

-

The Pyridine Ring System: The pyridine nitrogen and the C3-nitro group act as strong electron-withdrawing functions. This electronic deficit makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. The bromine atom at C5 is therefore a prime site for displacement by various nucleophiles (e.g., amines, thiols, alkoxides), enabling the introduction of diverse substituents.

-

The Carboxamide Group: The primary amide at the C2 position is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding 5-Bromo-3-nitropyridine-2-carboxylic acid.[5] Dehydration can convert it to the nitrile (5-Bromo-3-nitropyridine-2-carbonitrile), and it can participate in various named reactions specific to amides.

-

The Nitro Group: The nitro group at C3 is a key director and activator for SNAr reactions. Furthermore, it can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is synthetically valuable, as the resulting 2-amino-5-bromopyridine derivative opens up pathways to fused heterocyclic systems and other complex scaffolds.[6][7]

The following diagram illustrates the primary reaction pathways available from this versatile intermediate.

Caption: Key synthetic transformations of this compound.

Proposed Synthesis Protocol: From Carboxylic Acid

While multiple synthetic routes may exist, a reliable and scalable method for preparing this compound involves the amidation of its corresponding carboxylic acid precursor. This protocol is designed to be self-validating, with clear steps and rationale.

Objective: To synthesize this compound from 5-Bromo-3-nitropyridine-2-carboxylic acid.

Pillar of Trustworthiness: This two-step, one-pot procedure minimizes intermediate handling and purification, relying on the robust and well-documented conversion of a carboxylic acid to a primary amide via an acyl chloride intermediate.

Methodology:

-

Reagent Preparation:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Bromo-3-nitropyridine-2-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) as the solvent.

-

Causality Explanation: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive acyl chloride intermediate that will be formed.

-

-

Acyl Chloride Formation:

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the stirred suspension. A small amount of anhydrous N,N-dimethylformamide (DMF, ~1 drop) can be added as a catalyst.

-

Expertise & Experience: The reaction of a carboxylic acid with thionyl chloride is a standard method for producing acyl chlorides. The use of catalytic DMF accelerates the reaction via the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-3 hours. The reaction can be monitored by TLC or by the cessation of HCl and SO₂ gas evolution (use a bubbler with a basic solution to trap off-gases).

-

-

Amidation:

-

Cool the reaction mixture back down to 0 °C.

-

Slowly and carefully bubble anhydrous ammonia (NH₃) gas through the solution OR add a pre-cooled solution of concentrated ammonium hydroxide (NH₄OH, ~5.0 eq) dropwise.

-

Causality Explanation: This is a highly exothermic acid-base reaction. Slow, cooled addition is essential for safety and to prevent side reactions. An excess of the ammonia source is used to ensure complete conversion of the acyl chloride and to neutralize the HCl generated in the previous step.

-

A precipitate of the desired carboxamide product and ammonium chloride will form.

-

-

Work-up and Purification:

-

After the addition, stir the reaction mixture at room temperature for an additional hour.

-

Quench the reaction by slowly adding water.

-

Filter the resulting solid precipitate and wash thoroughly with cold water to remove the soluble ammonium chloride byproduct.

-

Wash the solid with a small amount of cold diethyl ether or DCM to remove any non-polar impurities.

-

Dry the solid product under vacuum.

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be determined and compared against a purified analytical sample.

-

Applications in Drug Discovery & Fine Chemicals

The true value of this compound lies in its role as a versatile intermediate. Its structural analogs are known to be crucial for creating advanced chemical entities.[6]

-

Scaffold for Pharmaceutical Agents: The reduction of the nitro group to an amine provides a key intermediate, 3-amino-5-bromopyridine-2-carboxamide. This 2,3-diaminopyridine pattern is a precursor to various fused heterocyclic systems like imidazopyridines and quinoxalines, which are privileged scaffolds in medicinal chemistry. The bromine atom can be further functionalized, for example, via Suzuki or Buchwald-Hartwig cross-coupling reactions, to build molecular complexity and explore structure-activity relationships (SAR).

-

Fragment-Based Drug Design (FBDD): As a molecule with a molecular weight under 250 g/mol , it fits within the "Rule of Three" criteria for fragments.[8] It can be used in screening campaigns or as a starting point for growing a fragment into a more potent lead compound.

-

Intermediate for Agrochemicals and Dyes: Similar to its analogs, the reactive handles on this molecule make it a suitable building block for the synthesis of novel pesticides, herbicides, and specialty dyes.[6][7]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is limited, a conservative approach based on its structural analogs is required.

-

Hazard Profile (Inferred):

-

The related compound, 5-Bromo-3-nitropyridine-2-carbonitrile, is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes serious eye and skin irritation.[9]

-

The carboxylic acid analog is also listed as harmful if swallowed and an irritant.[5]

-

It is prudent to handle this compound with the same level of caution.

-

-

Recommended Handling Procedures:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust or powder.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, storage at -20°C is recommended.[1]

-

Some suppliers note that related compounds should be stored under an inert gas and are air-sensitive.

-

References

- 2-Cyano -5-Bromo -3-NitroPyridine (573675-25-9) - IndiaMART. Vertex AI Search.

- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic

- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic

-

5-Bromo-3-nitropyridine-2-carbonitrile | C6H2BrN3O2 | CID 2769698 - PubChem. PubChem. [Link]

-

5-Bromo-3-nitropyridine-2-carboxylic acid | C6H3BrN2O4 | CID 45790029 - PubChem. PubChem. [Link]

-

Why some targets benefit from beyond rule of five drugs - PMC - NIH. National Institutes of Health. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. 5-Bromo-3-nitropyridine-2-carbonitrile , 95% , 573675-25-9 - CookeChem [cookechem.com]

- 5. 5-Bromo-3-nitropyridine-2-carboxylic acid | C6H3BrN2O4 | CID 45790029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Bromo-3-nitropyridine-2-carbonitrile | C6H2BrN3O2 | CID 2769698 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-3-nitropyridine-2-carboxamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-nitropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for its unique substitution pattern which allows for diverse functionalization. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule. The narrative is structured to deliver not just procedural steps, but a deep understanding of the underlying chemical principles, causality behind experimental choices, and field-proven insights into reaction optimization. Every stage of the synthesis is detailed with step-by-step protocols, quantitative data, and visual diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction: Strategic Importance of the Target Molecule

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The specific arrangement of a bromo, a nitro, and a carboxamide group on the pyridine ring in this compound offers three distinct points for chemical modification. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the nitro group can be reduced to an amine for further derivatization, and the carboxamide provides a site for hydrogen bonding or further chemical linkage. This trifecta of functionality makes it a highly valuable intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.

The Synthetic Blueprint: A Multi-Step Approach

The most logical and validated approach to synthesizing this compound begins with a commercially available precursor and proceeds through a series of reliable, high-yielding transformations. The overall strategy involves the sequential installation of the required functional groups around the pyridine core. This guide details a four-step pathway, chosen for its reliance on well-established and scalable chemical reactions.

Caption: Overall synthetic pathway from 2-Amino-5-bromopyridine to the target molecule.

Step 1: Electrophilic Nitration of 2-Amino-5-bromopyridine

Mechanistic Rationale

The synthesis commences with the regioselective nitration of 2-amino-5-bromopyridine. The amino group at the C2 position is a powerful activating group and an ortho-, para-director. However, under strongly acidic conditions (H₂SO₄/HNO₃), the pyridine nitrogen and the exocyclic amino group are protonated. This protonation deactivates the ring towards electrophilic substitution. Despite this, the reaction proceeds, with the nitronium ion (NO₂⁺) preferentially attacking the C3 position, which is meta to the deactivating pyridinium nitrogen and ortho to the strongly directing (though protonated) amino group. The low reaction temperature is critical to control the reaction rate and prevent the formation of unwanted side products.[1]

Experimental Protocol

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and placed in an ice-salt bath.

-

Reaction: Charge the flask with concentrated sulfuric acid (H₂SO₄, sp. gr. 1.84). Cool the acid to below 5°C.

-

Substrate Addition: Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 5°C.

-

Nitration: Add 95% nitric acid (HNO₃) dropwise via the dropping funnel, maintaining the internal temperature at 0°C.

-

Staged Heating: After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.[2]

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a 40% sodium hydroxide (NaOH) solution until a yellow precipitate forms.

-

Isolation: Collect the yellow precipitate (2-amino-5-bromo-3-nitropyridine) by filtration. Wash the solid thoroughly with water until the washings are sulfate-free. Dry the product under vacuum.[2]

| Parameter | Value | Source |

| Starting Material | 2-amino-5-bromopyridine | [2] |

| Reagents | Conc. H₂SO₄, 95% HNO₃ | [1][2] |

| Temperature | 0°C to 60°C (staged) | [2] |

| Typical Yield | 78-86% | [2] |

| Product Purity | >98% (by HPLC) | [3] |

Step 2: Diazotization and Sandmeyer Reaction

Mechanistic Rationale

The conversion of the 2-amino group to a 2-chloro group is achieved via a Sandmeyer reaction. The primary aromatic amine is first treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is highly reactive. The subsequent introduction of a copper(I) chloride catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas and installing a chlorine atom onto the pyridine ring.[4] This is a classic and reliable method for replacing an amino group with a halide on an aromatic ring.

Experimental Protocol

-

Suspension: Suspend finely ground 2-amino-5-bromo-3-nitropyridine in 6 M hydrochloric acid (HCl) in a flask and cool to 0°C in an ice bath.[4]

-

Diazotization: Slowly add solid sodium nitrite (NaNO₂) portion-wise, keeping the internal temperature below 5°C. Stir the mixture at 0°C for 1 hour after the addition is complete.[4]

-

Catalyst Addition: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Add this solution to the diazonium salt suspension.

-

Decomposition: Allow the reaction mixture to warm to room temperature gradually, then heat to ~70°C to drive the decomposition of the diazonium salt to completion (indicated by the cessation of N₂ evolution).[4]

-

Work-up and Isolation: Cool the mixture, dilute with water, and adjust the pH to ~9 with ammonia solution. Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure 5-bromo-2-chloro-3-nitropyridine.[4]

| Parameter | Value | Source |

| Starting Material | 2-amino-5-bromo-3-nitropyridine | [4] |

| Reagents | NaNO₂, 6 M HCl, CuCl | [4] |

| Temperature | 0°C to 70°C | [4] |

| Typical Yield | 55-84% | [4] |

Step 3: Nucleophilic Aromatic Substitution for Cyanation

Mechanistic Rationale

With the chloro group installed, the C2 position is now activated for nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group and the pyridine ring nitrogen makes the C2 position highly electrophilic. The chloride is a good leaving group and can be readily displaced by a cyanide nucleophile, typically from copper(I) cyanide (CuCN). This reaction, sometimes referred to as a Rosenmund-von Braun reaction, is a standard method for introducing a nitrile group onto an aromatic ring.

Caption: Simplified schematic of the nucleophilic aromatic substitution for cyanation.

Experimental Protocol

-

Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-dibromo-3-nitropyridine (as an analogue to the chloro starting material) and copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like propionitrile.[5][6]

-

Heating: Heat the reaction mixture to 90-150°C and maintain for several hours (e.g., 2-17 hours), monitoring the reaction progress by TLC or LC-MS.[5]

-

Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate, and purify the residue by silica gel chromatography to yield 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.[5][6]

| Parameter | Value | Source |

| Starting Material | 5-Bromo-2-chloro-3-nitropyridine | (Implied from[4][7]) |

| Reagent | Copper(I) Cyanide (CuCN) | [5][6] |

| Solvent | Propionitrile | [5][6] |

| Temperature | 90-150°C | [5] |

| Typical Yield | 59-68% | [5] |

Step 4: Controlled Partial Hydrolysis to the Carboxamide

Mechanistic Rationale

The final step is the conversion of the nitrile to the primary amide. This transformation requires careful control to prevent over-hydrolysis to the carboxylic acid.[8][9] Concentrated acids, such as sulfuric acid, are excellent reagents for this purpose. The acid protonates the nitrile nitrogen, making the carbon atom highly susceptible to nucleophilic attack by water (present in the concentrated acid). The resulting intermediate tautomerizes to the stable amide. The strongly acidic and relatively low-water environment favors the formation of the protonated amide, which is resistant to further hydrolysis, thus allowing the reaction to be stopped at the amide stage.

Experimental Protocol

-

Reaction Setup: In a beaker or flask, carefully add the 5-Bromo-3-nitropyridine-2-carbonitrile to ice-cold, concentrated sulfuric acid with stirring.

-

Reaction: Allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The reaction must be carefully monitored to determine the optimal endpoint that maximizes amide formation while minimizing carboxylic acid by-product.

-

Quenching: Once the reaction is complete, carefully pour the acidic solution onto a large amount of crushed ice.

-

Neutralization & Isolation: Neutralize the cold aqueous solution with a base (e.g., ammonium hydroxide or sodium hydroxide) until the product precipitates. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.

| Parameter | Value | Source |

| Starting Material | 5-Bromo-3-nitropyridine-2-carbonitrile | [5][6] |

| Reagent | Concentrated Sulfuric Acid | (General Method) |

| Temperature | 0°C to Room Temperature | (General Method)[8] |

| Product | This compound |

Conclusion and Outlook

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. Each step utilizes well-understood chemical transformations, ensuring high yields and purity. The causality behind each experimental choice, from temperature control in the nitration step to the selection of a catalyst in the Sandmeyer reaction, has been explained to provide a comprehensive operational understanding. This molecule serves as a versatile platform for further chemical exploration, and the robust synthesis described herein is the critical first step for its application in pharmaceutical and materials science research.

References

- The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Vertex AI Search.

- 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses.

- 5-Bromo-3-nitropyridine-2-carbonitrile synthesis. ChemicalBook.

- JPH06287176A - Production of 2-amino-3-nitropyridine. Google Patents.

- 5-Bromo-3-nitropyridine-2-carbonitrile. ChemicalBook.

- 5-Bromo-2-chloro-3-nitropyridine synthesis. ChemicalBook.

- WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents.

- WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Google Patents.

- Synthesis and Functionalization of 3-Nitropyridines. University of Oslo.

- The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD..

- The Crucial Role of 5-Bromo-3-nitropyridine-2-carbonitrile in Modern Synthesis. Vertex AI Search.

- Nitropyridines, Their Synthesis and Reactions. ResearchGate.

- 5-Bromo-3-nitropyridine-2-carbonitrile , 95% , 573675-25-9. CookeChem.

- This compound. CymitQuimica.

- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Vertex AI Search.

- 5-Bromo-3-nitropicolinic acid. MySkinRecipes.

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.

Sources

- 1. usbio.net [usbio.net]

- 2. benchchem.com [benchchem.com]

- 3. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]

- 4. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Bromo-3-nitropyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Bromo-3-nitropyridine-2-carbonitrile | 573675-25-9 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 5-Bromo-3-nitropyridine-2-carboxamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug design, prized for its ability to engage in a multitude of biological interactions. Its derivatives are integral to a vast array of pharmaceuticals and agrochemicals. The strategic functionalization of the pyridine ring with substituents such as halogens, nitro groups, and carboxamides allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide focuses on a specific, highly functionalized derivative: 5-Bromo-3-nitropyridine-2-carboxamide. We will delve into its chemical identity, logical synthetic pathways, and its potential as a valuable building block in the development of novel bioactive compounds.

Compound Identification and Physicochemical Properties

The subject of this guide is the pyridine derivative with the formal IUPAC name This compound . It is also known by the synonym 5-Bromo-3-nitropicolinamide. For unambiguous identification and database referencing, the following identifiers are crucial.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 412035-35-9 | , |

| Molecular Formula | C₆H₄BrN₃O₃ | |

| Molecular Weight | 246.02 g/mol | |

| InChI Key | OTFOXVHWINGUKW-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C=NC(=C1[O-])C(=O)N)Br | Inferred from Structure |

The structure of this compound is characterized by a pyridine ring substituted at key positions, which dictates its reactivity and potential applications. The bromine atom at the 5-position and the electron-withdrawing nitro group at the 3-position significantly influence the electronic nature of the pyridine ring, making it susceptible to certain nucleophilic substitution reactions. The carboxamide group at the 2-position is a critical functional handle for further molecular elaboration and is a common pharmacophore in many drug molecules.[1]

Strategic Synthesis Pathway

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols (Proposed)

The following protocols are based on established methodologies for analogous transformations. Researchers should perform small-scale trials to optimize reaction conditions.

This procedure is a standard electrophilic aromatic substitution on the activated pyridine ring.

-

Materials: 2-Aminopyridine, N-Bromosuccinimide (NBS), Acetone.

-

Procedure:

-

Dissolve 2-aminopyridine (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 10°C.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 10°C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from 90% ethanol to yield 2-amino-5-bromopyridine as a yellow solid.[2][3]

-

This step involves the nitration of the brominated precursor. The amino group directs the incoming nitro group to the 3-position.

-

Materials: 2-Amino-5-bromopyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid.

-

Procedure:

-

In a flask equipped with a dropping funnel and a thermometer, carefully add 2-amino-5-bromopyridine (1.0 eq) to concentrated sulfuric acid, keeping the temperature below 20°C.

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add fuming nitric acid (1.2 eq) dropwise, ensuring the temperature does not exceed 5°C.

-

After complete addition, stir the reaction mixture at 60°C for 2 hours.[4]

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid, 2-amino-5-bromo-3-nitropyridine, is collected by filtration, washed with cold water, and dried.

-

This transformation can be achieved via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced. A plausible, though not explicitly cited for this molecule, alternative involves direct hydrolysis under harsh conditions.

-

Materials: 2-Amino-5-bromo-3-nitropyridine, Sodium Nitrite, Sulfuric Acid, Water.

-

Procedure (Proposed):

-

Dissolve 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5°C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the low temperature to form the diazonium salt.

-

Carefully heat the reaction mixture to induce hydrolysis of the diazonium salt to the carboxylic acid. The reaction progress should be monitored by TLC or LC-MS.

-

After cooling, the product, 5-bromo-3-nitropyridine-2-carboxylic acid, can be isolated by filtration or extraction.

-

This is a standard amidation of a carboxylic acid. The carboxylic acid is first converted to a more reactive acyl chloride, which then reacts with an ammonia source.

-

Materials: 5-Bromo-3-nitropyridine-2-carboxylic acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Dichloromethane (DCM), Ammonia or Ammonium Hydroxide.

-

Procedure (Proposed):

-

Suspend 5-bromo-3-nitropyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the crude acyl chloride in an anhydrous solvent like THF or dioxane and cool in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise.

-

Stir the reaction mixture at room temperature until completion.

-

The product, this compound, can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with water. Purification can be achieved by recrystallization or column chromatography.

-

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound makes it a versatile intermediate for the synthesis of more complex molecules.

Caption: Reactivity map and potential applications of this compound.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding a diaminopyridine derivative. This opens up possibilities for the synthesis of fused heterocyclic systems, which are common in kinase inhibitors and other signaling pathway modulators.

-

Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships in drug discovery programs.

-

Modification of the Carboxamide: The carboxamide group itself is a key pharmacophoric element. The N-H protons can be substituted, and the entire group can be dehydrated to a nitrile, which is another versatile functional group in medicinal chemistry.[5]

The broader class of substituted picolinamides (pyridine-2-carboxamides) has been investigated for a range of biological activities, including:

-

Antifungal Activity: Some pyridine carboxamides act as succinate dehydrogenase inhibitors, a validated target in antifungal drug development.[6]

-

Antitubercular Activity: The carboxamide moiety is present in several antitubercular agents, and novel substituted picolinamides are being explored for this indication.[7]

-

Enzyme Inhibition: Substituted picolinamides have been developed as potent inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic diseases.[6]

While there is no specific publicly available data on the biological activity of this compound itself, its structural motifs suggest it is a prime candidate for inclusion in screening libraries targeting these and other therapeutic areas. Its utility as a synthetic intermediate for creating diverse libraries of compounds is its most immediate and evident value to the research community.[8][9]

Safety and Handling

While specific safety data for this compound is not extensively documented, the safety profile can be inferred from its functional groups and its precursors. The precursor, 5-Bromo-3-nitropyridine-2-carboxylic acid, is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

It is prudent to handle this compound with the same level of caution. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal and agrochemical research. Its synthesis, while requiring a multi-step approach, relies on well-established and scalable chemical transformations. The strategic placement of the bromo, nitro, and carboxamide groups provides multiple avenues for further chemical modification, making it an ideal scaffold for the generation of diverse compound libraries. As the demand for novel, effective, and specific therapeutic and crop protection agents continues to grow, the value of such versatile and strategically designed intermediates will undoubtedly increase. Further research into the biological activities of this specific compound and its derivatives is warranted and could lead to the discovery of novel lead compounds.

References

-

IndiaMART. 5 Bromo 3 Nitro Picolinonitrile. [Link]

-

PrepChem. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]

-

PubMed Central (PMC). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. [Link]

-

Specialty Chemicals Magazine. The Crucial Role of 5-Bromo-3-nitropyridine-2-carbonitrile in Modern Synthesis. [Link]

-

PubMed. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [Link]

-

Kemix Pty Ltd. This compound. [Link]

-

Specialty Chemicals Magazine. Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. [Link]

-

International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

MDPI. Synthesis and Biological Evaluation of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadilla. [Link]

- Google Patents. Method for preparing 5-bromoindole.

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

MDPI. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. [Link]

-

ResearchGate. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement. [Link]

-

ResearchGate. Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link]

-

ResearchGate. Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO3·pyridine. [Link]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijssst.info [ijssst.info]

- 3. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. indiamart.com [indiamart.com]

- 6. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. innospk.com [innospk.com]

5-Bromo-3-nitropyridine-2-carboxamide spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-3-nitropyridine-2-carboxamide

This guide provides a detailed technical analysis of the expected spectral data for this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. While direct, published experimental spectra for this specific molecule are not widely available, this document leverages fundamental spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. This approach empowers researchers to identify and characterize this molecule with confidence.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₄BrN₃O₃, Molar Mass: 246.02 g/mol ) possesses a pyridine ring heavily substituted with electron-withdrawing groups: a bromine atom at position 5, a nitro group at position 3, and a carboxamide group at position 2. This electronic structure profoundly influences its spectral properties, leading to characteristic signals in NMR, IR, and Mass Spectrometry that, when combined, provide unambiguous structural confirmation.

The analysis that follows is built on established principles of spectroscopy and comparative data from related molecules, including 5-bromo-3-nitropyridine-2-carboxylic acid[1][2] and 5-bromonicotinamide[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. The highly deshielded pyridine ring, combined with the anisotropic and inductive effects of the substituents, results in a predictable and informative spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two signals for the aromatic protons and a characteristic signal for the amide protons.

-

Aromatic Protons (H-4 and H-6): The pyridine ring contains two remaining protons at positions 4 and 6. Both are expected to appear as doublets due to mutual coupling. The strong electron-withdrawing nature of the nitro group at C3 and the carboxamide at C2 will significantly deshield both protons, pushing their chemical shifts downfield. The H-4 proton is anticipated to be slightly more downfield than H-6 due to the proximate deshielding from the adjacent nitro group.

-

Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as a broad singlet. The exact chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. These protons will readily exchange with deuterium upon addition of D₂O, leading to the disappearance of their signal, a key confirmatory test.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| H-4 | 8.90 - 9.10 | Doublet (d) | ~2.5 Hz | Coupled to H-6. Downfield due to adjacent NO₂. |

| H-6 | 8.70 - 8.90 | Doublet (d) | ~2.5 Hz | Coupled to H-4. |

| -NH₂ | 7.80 - 8.20 | Broad Singlet (br s) | N/A | Signal disappears on D₂O exchange. Position is variable. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts are governed by the electronegativity of the attached atoms and the overall electronic distribution in the ring.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Notes |

| C-2 | 148 - 152 | Attached to the carboxamide group and ring nitrogen. |

| C-3 | 145 - 149 | Attached to the strongly withdrawing NO₂ group. |

| C-4 | 138 - 142 | Aromatic CH. |

| C-5 | 118 - 122 | Attached to Bromine; shift influenced by halogen inductive effect. |

| C-6 | 150 - 154 | Aromatic CH, adjacent to ring nitrogen. |

| C=O | 164 - 168 | Carbonyl carbon of the amide group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar, amide-containing compounds and its ability to slow the exchange of amide protons, often allowing for their observation.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

To confirm the amide protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups present in the molecule. The spectrum will be dominated by absorptions from the amide, nitro, and pyridine ring moieties.

-

N-H Stretching: The primary amide will show two distinct bands in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C=O Stretching (Amide I): A strong, sharp absorption band is expected around 1670-1700 cm⁻¹, characteristic of the amide carbonyl stretch.

-

N-H Bending (Amide II): A band of moderate intensity is expected around 1600-1640 cm⁻¹, arising from the N-H bending vibration.

-

NO₂ Stretching: The nitro group will exhibit two strong stretching bands: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

-

Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretch is expected in the far-IR region, typically between 500-650 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amide | N-H Asymmetric Stretch | ~3350 | Medium |

| Primary Amide | N-H Symmetric Stretch | ~3180 | Medium |

| Carbonyl (Amide I) | C=O Stretch | ~1680 | Strong |

| Amide II | N-H Bend | ~1620 | Medium-Strong |

| Nitro | NO₂ Asymmetric Stretch | ~1545 | Strong |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1580 | Medium |

| Nitro | NO₂ Symmetric Stretch | ~1350 | Strong |

| Halogenated Aromatic | C-Br Stretch | 500 - 650 | Medium |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The collected spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering definitive proof of its elemental composition and structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of a single bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This "doublet" corresponds to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

-

[M]⁺ for C₆H₄⁷⁹BrN₃O₃: m/z = 244.95

-

[M+2]⁺ for C₆H₄⁸¹BrN₃O₃: m/z = 246.95

-

-

Fragmentation Pattern: Electron Impact (EI) or Electrospray Ionization (ESI) with fragmentation will likely induce cleavage of the substituents. Key expected fragments include:

-

Loss of Amide Radical ([M - CONH₂]⁺): m/z 201/203

-

Loss of Nitro Group ([M - NO₂]⁺): m/z 199/201

-

Loss of Bromine ([M - Br]⁺): m/z 166

-

Loss of Carbonyl ([M - CO]⁺): m/z 217/219 (less common for amides)

-

Visualization of Predicted Fragmentation

The following diagram illustrates the primary expected fragmentation pathways for this compound.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion doublet [M+H]⁺ at m/z 246/248. The high-resolution capability of a TOF or Orbitrap analyzer can confirm the elemental formula.

-

Data Acquisition (MS/MS): Perform a product ion scan by selecting the molecular ion (e.g., m/z 246) as the precursor and applying collision-induced dissociation (CID) to generate and analyze the fragment ions.

Integrated Spectral Analysis: A Self-Validating System

The true power of this analysis lies in the integration of all three techniques. The predicted data forms a self-validating system:

-

MS confirms the molecular weight (245/247 amu) and the presence of one bromine atom.

-

IR confirms the presence of the key functional groups: a primary amide (N-H and C=O stretches), a nitro group (asymmetric and symmetric stretches), and the pyridine ring.

-

NMR confirms the specific arrangement of these groups. The ¹H NMR shows the two remaining protons on the pyridine ring with their characteristic splitting, and the ¹³C NMR confirms the six unique carbon environments, including the amide carbonyl.

Together, these spectral signatures provide a comprehensive and definitive characterization of this compound.

References

-

PubChem. 5-Bromonicotinamide. [Online] Available at: [Link]

-

PubChem. 5-Bromo-3-nitropyridine-2-carboxylic acid. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-nitropyridine-2-carboxamide

This guide provides comprehensive safety protocols and handling instructions for 5-Bromo-3-nitropyridine-2-carboxamide, a key intermediate in various research and development applications.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity within a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Compound Profile and Hazard Identification

This compound belongs to the class of halogenated nitropyridines, compounds that require careful handling due to their inherent chemical reactivity and potential physiological effects. While specific toxicological data for this exact carboxamide are not extensively published, the safety profile can be inferred from data on structurally related compounds, such as 5-bromo-2-nitropyridine and 5-bromo-3-nitropyridine-2-carbonitrile.[3][4]

The primary hazards associated with this class of compounds are:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5]

-

Eye Irritation: Causes serious eye irritation and, in some cases, serious eye damage.[3][4][5][7]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[3][4][6]

These hazards are rooted in the molecule's structure. The nitro group (-NO₂) is a strong electron-withdrawing group, which can enhance the reactivity of the pyridine ring and contribute to toxicity. The bromo-substituent and the carboxamide functional group further modify its chemical properties. The precautionary principle dictates that this compound should be handled as a hazardous substance at all times.

GHS Hazard Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[5][8] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic or Harmful in contact with skin[4][5] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or Harmful if inhaled[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][6][7] |

| Serious Eye Damage/Irritation | Category 2 / 1 | H319/H318: Causes serious eye irritation or damage[3][4][6] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[3][4][6] |

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach that prioritizes eliminating exposure through engineering controls, supplemented by robust personal protective equipment.

2.1. Engineering Controls: The First Line of Defense

The primary objective is to contain the chemical and prevent its release into the work environment.

-

Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[9] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary route of exposure.[10]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[6] Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

2.2. Personal Protective Equipment (PPE): The Essential Barrier

PPE is required to protect the user from accidental contact.[9]

-

Eye and Face Protection: Chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards are mandatory.[6] Due to the risk of serious eye irritation, a full-face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[11]

-

Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile gloves).[11] It is crucial to inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface with bare hands) and disposed of as hazardous waste.[3] Always wash hands thoroughly with soap and water after removing gloves.[7]

-

Body Protection: A laboratory coat must be worn at all times.[9] For operations with a higher risk of spills, an impervious apron or chemical-resistant suit may be necessary.[3] Contaminated clothing should be removed immediately and laundered separately before reuse.[6]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a full-face respirator with appropriate cartridges should be used.[6]

Standard Operating Protocol: From Receipt to Disposal

A self-validating protocol ensures safety checks are integrated at every stage of the handling process.

3.1. Receiving and Storage

-

Inspection: Upon receipt, inspect the container for any damage or leaks.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.

-